molecular formula C9H16O2 B13608073 4-(Tetrahydro-2h-pyran-2-yl)butan-2-one

4-(Tetrahydro-2h-pyran-2-yl)butan-2-one

Cat. No.: B13608073
M. Wt: 156.22 g/mol
InChI Key: RMPVVSBFMPKBGY-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is an organic compound characterized by a tetrahydropyran ring attached to a butanone moiety. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one typically involves the reaction of 3,4-dihydropyran with butanone under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid in dichloromethane is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of tetrahydropyran rings. These interactions often involve nucleophilic attack on the carbonyl group, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is unique due to its specific combination of a tetrahydropyran ring and a butanone moiety. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(oxan-2-yl)butan-2-one

InChI

InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3

InChI Key

RMPVVSBFMPKBGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCO1

Origin of Product

United States

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